molecular formula C10H12BrClN2 B598696 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-32-4

5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B598696
CAS No.: 1199773-32-4
M. Wt: 275.574
InChI Key: KSOCKTZUISCRLT-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 . It’s a versatile material used in scientific research, particularly in the field of drug development, catalysis, and organic synthesis.


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858. It was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12BrClN2 . Further details about its structure might be found in specialized databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, and more .

Scientific Research Applications

Potential in Medicinal Chemistry

Compounds within the benzimidazole class, which includes 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride, are noted for their broad pharmacological properties. They have been extensively studied for their antimicrobial, antiviral, and antifungal activities. For example, azole derivatives, including imidazole and benzimidazole compounds, have been identified as potent antibacterial and antifungal agents, reflecting a widespread scaffold in pharmaceutical research due to their efficacy, tolerability, and oral bioavailability (Emami et al., 2022). Such findings suggest that this compound could be a candidate for further exploration in the development of new antimicrobial agents.

Role in Synthesis and Chemical Transformations

Benzimidazole and its derivatives are pivotal in the synthesis of new chemical entities. Their structural motifs serve as key intermediates in the construction of complex molecules designed for therapeutic purposes. The versatility of these compounds in chemical transformations, including catalysis and the synthesis of nitrogen-containing heterocycles, indicates their importance in drug discovery and development (Campos & Berteina-Raboin, 2020). The presence of a bromo substituent in this compound could offer unique reactivity patterns, making it a valuable building block in organic synthesis.

Applications in Material Science

Beyond medicinal chemistry, benzimidazole derivatives also find applications in material science, particularly in the development of metal-organic frameworks (MOFs) and other novel materials. Their potential for creating structured materials with specific properties, such as porosity or conductivity, opens up research avenues in catalysis, energy storage, and environmental remediation. The structural attributes of this compound could contribute to the design and synthesis of new materials with desirable characteristics (Sankar et al., 2019).

Future Directions

The future directions for 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride could involve its use in the development of new drugs . Imidazole compounds have been recognized for their therapeutic potential, making them a promising area for future research .

Properties

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCKTZUISCRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682038
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-32-4
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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